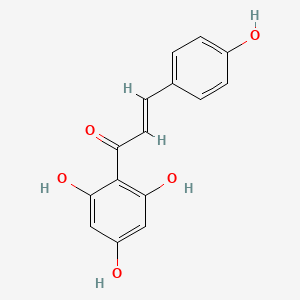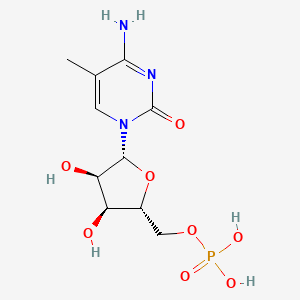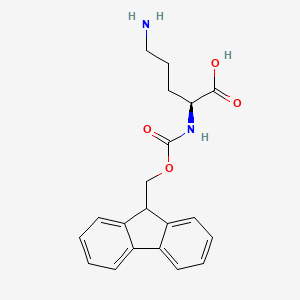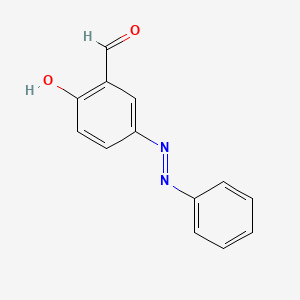
ASP5878
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ASP5878 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR), with potential antineoplastic activity. Upon oral administration, FGFR inhibitor this compound binds to and inhibits FGFR, which results in the inhibition of FGFR-mediated signal transduction pathways. This inhibits proliferation in FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation and survival.
Scientific Research Applications
1. ASP5878 in Cancer Treatment
This compound, a selective inhibitor of fibroblast growth factor receptors (FGFRs), has been explored for its effectiveness in treating solid malignancies. A study by Yamamoto et al. (2019) investigated the safety, tolerability, and antitumor effect of this compound in patients with various solid tumors, including urothelial carcinoma, hepatocellular carcinoma, and squamous cell lung carcinoma. The study focused on the drug's tolerability and potential in cancer treatment.
Further research by Futami et al. (2016) demonstrated the efficacy of this compound in inhibiting the growth of hepatocellular carcinoma cells expressing FGF19. This study highlighted the potential of this compound as a therapeutic agent in treating FGF19-expressing hepatocellular carcinoma.
In a study exploring this compound's role in urothelial cancer treatment, Kikuchi et al. (2017) found that it selectively inhibited cell proliferation in urothelial cancer cell lines harboring FGFR3 mutations. This study emphasized this compound's potential as a targeted therapy for urothelial cancer.
2. This compound in Achondroplasia Research
- This compound has also been evaluated as a drug candidate for achondroplasia, a condition caused by mutations in the FGFR3 gene. Ozaki et al. (2020) conducted a study that found this compound, originally developed as an anti-cancer drug, could elongate bone in achondroplasia model mice. This suggests its applicability in a clinical setting for achondroplasia, highlighting a novel therapeutic use outside of oncology.
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
ASP5878; ASP-5878; ASP 5878.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1149820.png)




![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B1149837.png)
